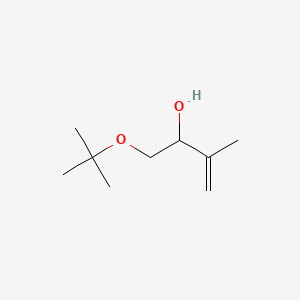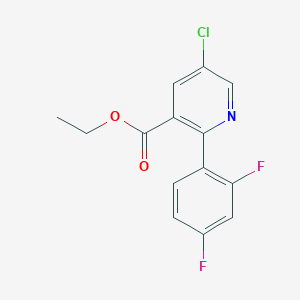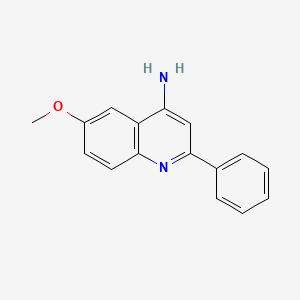
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride involves multiple steps, starting with the formation of the pyrido-benzothiazine core. This is typically achieved through a cyclization reaction involving a pyridine derivative and a benzothiazine precursor. The carbothioic acid moiety is then introduced through a thiolation reaction, followed by chlorination to add the 3-chloro group. The final step involves esterification with S-(2-(diisopropylamino)ethyl) to form the desired ester, and the compound is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide, thiourea, and primary amines are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Azides, thiols, and substituted amines.
科学的研究の応用
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar Compounds
Isothipendyl: A related compound with antihistamine properties.
Prothipendyl: Another related compound used as an antipsychotic agent.
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
19825-16-2 |
|---|---|
分子式 |
C20H25Cl2N3OS2 |
分子量 |
458.5 g/mol |
IUPAC名 |
S-[2-[di(propan-2-yl)amino]ethyl] 3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate;hydrochloride |
InChI |
InChI=1S/C20H24ClN3OS2.ClH/c1-13(2)23(14(3)4)9-10-26-20(25)24-16-7-5-6-8-18(16)27-19-17(24)11-15(21)12-22-19;/h5-8,11-14H,9-10H2,1-4H3;1H |
InChIキー |
FVJXQULTXSAVRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCSC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=N3)Cl)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)







![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
